Heptyl 12-hydroxyoleate

Description

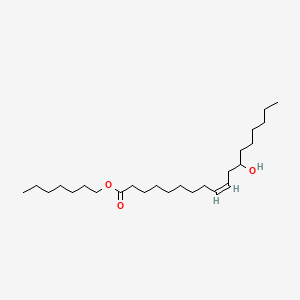

Heptyl 12-hydroxyoleate is a fatty acid ester derived from oleic acid, characterized by a hydroxyl group at the 12th carbon of the oleate chain and a heptyl (C7) alcohol moiety. The hydroxyl group at position 12 enhances its polarity, influencing solubility in organic solvents like chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO), while the heptyl chain contributes to its hydrophobic behavior .

Properties

CAS No. |

98167-55-6 |

|---|---|

Molecular Formula |

C25H48O3 |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

heptyl (Z)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C25H48O3/c1-3-5-7-15-19-23-28-25(27)22-18-14-12-10-9-11-13-17-21-24(26)20-16-8-6-4-2/h13,17,24,26H,3-12,14-16,18-23H2,1-2H3/b17-13- |

InChI Key |

JYZMEVOAJGJTKL-LGMDPLHJSA-N |

Isomeric SMILES |

CCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |

Canonical SMILES |

CCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl 12-hydroxyoleate can be synthesized through esterification reactions involving heptyl alcohol and 12-hydroxyoleic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Heptyl 12-hydroxyoleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride.

Major Products Formed:

Oxidation: The oxidation of this compound typically results in the formation of heptyl 12-oxooleate.

Reduction: Reduction leads to the formation of heptyl 12-hydroxystearate.

Substitution: Substitution reactions can yield various halogenated derivatives.

Scientific Research Applications

Heptyl 12-hydroxyoleate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is utilized in studies involving lipid metabolism and enzyme activity.

Medicine: Research on this compound includes its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.

Industry: It is employed in the production of cosmetics, lubricants, and surfactants due to its emollient and surfactant properties

Mechanism of Action

The mechanism of action of heptyl 12-hydroxyoleate involves its interaction with lipid membranes and enzymes. The hydroxy group in its structure allows it to form hydrogen bonds with biological molecules, influencing membrane fluidity and enzyme activity. This compound can modulate various biochemical pathways, including those involved in lipid metabolism and signal transduction .

Comparison with Similar Compounds

Table 2: Reactivity in Metathesis Reactions

- The hydroxyl group at C12 in methyl 12-hydroxyoleate reduces metathesis activity compared to non-hydroxylated analogs, likely due to steric hindrance or hydrogen bonding. However, epoxy derivatives (e.g., methyl 12,13-epoxyoleate) exhibit higher reactivity with second-generation Grubbs catalysts .

Physical and Solubility Properties

Table 3: Solubility and Thermal Behavior

- This compound shares solubility profiles with triterpenoids like 12alpha-hydroxyevodol, suggesting compatibility in drug delivery systems . Its absence in immersion calorimetry studies (cf. heptyl compounds in paraffin oil) indicates a need for further thermodynamic characterization .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Heptyl 12-hydroxyoleate with high purity?

- Methodological Answer : Synthesis should involve esterification of 12-hydroxyoleic acid with heptanol under controlled catalytic conditions (e.g., acid catalysis or enzymatic methods). Purification steps must include solvent extraction, column chromatography, and verification via thin-layer chromatography (TLC). New compounds require characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity. For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst load) and provide raw spectral data in supplementary materials .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Standard techniques include:

- Spectroscopy : -NMR to confirm ester bond formation and hydroxyl group retention; FT-IR for functional group analysis (C=O stretch at ~1740 cm).

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological studies).

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability.

Cross-validate results with published spectral libraries and report deviations in supplementary data .

Q. How should researchers handle contradictions in reported physicochemical properties (e.g., solubility, log P) of this compound?

- Methodological Answer : Compare methodologies across studies (e.g., shake-flask vs. computational log P calculations). Replicate experiments under standardized conditions (pH 7.4, 25°C) and validate using orthogonal methods (e.g., octanol-water partitioning experiments). Report statistical confidence intervals and use tools like Bland-Altman plots to assess inter-study variability .

Advanced Research Questions

Q. What strategies are effective for studying the enzymatic degradation mechanisms of this compound in biological systems?

- Methodological Answer : Use isotope-labeled -Heptyl 12-hydroxyoleate to track metabolic pathways via LC-MS/MS. Pair with enzyme inhibition assays (e.g., lipase inhibitors like Orlistat) to identify specific hydrolytic enzymes. Include controls with structurally similar esters to rule out nonspecific degradation. Publish raw kinetic data (V, K) and statistical significance (p < 0.05) in main results .

Q. How can researchers design experiments to resolve discrepancies in the compound’s reported cytotoxicity profiles?

- Methodological Answer : Standardize cell lines (e.g., HepG2 for liver toxicity) and exposure times (24–72 hours). Use ATP-based viability assays (e.g., CellTiter-Glo) and compare with membrane integrity tests (LDH release). Include positive controls (e.g., doxorubicin) and report IC values with 95% confidence intervals. Perform meta-analyses of existing data to identify confounding variables (e.g., solvent carriers like DMSO) .

Q. What advanced computational methods are suitable for predicting this compound’s interactions with lipid bilayers?

- Methodological Answer : Employ molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini. Parameterize the compound’s hydroxyl and ester groups accurately. Validate predictions with experimental techniques (e.g., fluorescence anisotropy for membrane fluidity). Publish simulation trajectories and analysis scripts in open repositories for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.